molecular formula C12H12ClN3O4S B5205600 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide

Cat. No. B5205600
M. Wt: 329.76 g/mol
InChI Key: HLPKIFAFWUZXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, commonly known as CI-994, is a small molecule that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

CI-994 exerts its therapeutic effects by inhibiting the activity of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin and the repression of gene transcription. By inhibiting this compound activity, CI-994 promotes histone acetylation, which leads to the relaxation of chromatin and the activation of gene transcription. This results in the upregulation of genes that are involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects
CI-994 has been found to have several biochemical and physiological effects. It has been shown to induce the acetylation of histone proteins in various cell types, including cancer cells, neurons, and immune cells. It has also been found to modulate the expression of genes that are involved in cell cycle progression, apoptosis, and DNA repair. In animal models, CI-994 has been shown to inhibit tumor growth, improve cognitive function, and reduce viral load in viral infections.

Advantages and Limitations for Lab Experiments

CI-994 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CI-994 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for research on CI-994. One area of research is to develop more potent and selective N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide inhibitors that can overcome the limitations of CI-994. Another area of research is to investigate the combination of CI-994 with other therapies, such as radiation and chemotherapy, to enhance their efficacy. Additionally, research can focus on the development of CI-994 as a therapeutic agent for neurodegenerative disorders and viral infections. Finally, research can explore the potential of CI-994 as a tool for epigenetic research and drug discovery.

Synthesis Methods

CI-994 was first synthesized by scientists at Pfizer Inc. in the late 1990s. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-isoxazolylmethylamine to form 4-chlorobenzenesulfonyl-3-isoxazolylmethylamine, which is then reacted with N-methylglycine to form CI-994. The final product is obtained after purification through various chromatographic techniques.

Scientific Research Applications

CI-994 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to radiation and chemotherapy. In neurodegenerative disorders, CI-994 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In viral infections, it has been found to inhibit the replication of HIV-1 and other viruses.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-16(8-12(17)14-11-6-7-20-15-11)21(18,19)10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPKIFAFWUZXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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